molecular formula C10H12BrN B2404253 5-Bromo-2-cyclobutyl-4-methylpyridine CAS No. 2138547-77-8

5-Bromo-2-cyclobutyl-4-methylpyridine

Cat. No.: B2404253
CAS No.: 2138547-77-8
M. Wt: 226.117
InChI Key: QLPVOEDSWKYNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclobutyl-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Scientific Research Applications

5-Bromo-2-cyclobutyl-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity in substitution and coupling reactions makes it valuable for constructing diverse chemical libraries.

    Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its structural features allow for interactions with various biological targets.

    Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceuticals. It may serve as a key intermediate in the development of drugs targeting specific diseases.

    Industry: The compound’s versatility extends to industrial applications, where it can be used in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclobutyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclobutyl-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Azides, nitriles, organometallic derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutyl-4-methylpyridine depends on its specific application and the molecular targets involved. In general, the compound may exert its effects through interactions with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, modulation of cellular processes, or inhibition of specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: Similar structure but lacks the cyclobutyl group.

    5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a cyclobutyl group.

    2-Amino-5-bromo-4-methylpyridine: Contains an amino group instead of a cyclobutyl group.

Uniqueness

The presence of the cyclobutyl group in 5-Bromo-2-cyclobutyl-4-methylpyridine distinguishes it from other similar compounds. This unique structural feature can influence the compound’s reactivity, biological activity, and potential applications. The cyclobutyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

5-bromo-2-cyclobutyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVOEDSWKYNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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